molecular formula C17H25BrN2O4S B1408909 Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 1704069-11-3

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B1408909
CAS No.: 1704069-11-3
M. Wt: 433.4 g/mol
InChI Key: KGGZKBSOILTWJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol. This intermediate is then reacted with piperazine and tert-butyl chloroformate under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of the target protein. The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a sulfonyl group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-12-10-14(18)11-13(2)15(12)25(22,23)20-8-6-19(7-9-20)16(21)24-17(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZKBSOILTWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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